molecular formula C22H23N7O2 B2597149 8-methyl-3-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105213-16-8

8-methyl-3-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2597149
CAS No.: 1105213-16-8
M. Wt: 417.473
InChI Key: BCKUSIHBTDEJMQ-UHFFFAOYSA-N
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Description

8-methyl-3-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperazine moiety, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-3-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperazine moiety.

    Attachment of the Pyrimidine Ring: The pyrimidine ring can be attached through condensation reactions involving appropriate pyrimidine precursors and the piperazine-indole intermediate.

    Final Cyclization and Functionalization: The final step involves cyclization and functionalization to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-methyl-3-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often utilized in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

8-methyl-3-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

    Pharmacology: Studies focus on its interaction with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Biological Research: The compound is used as a tool to study cellular processes and molecular pathways, providing insights into disease mechanisms and potential therapeutic targets.

    Industrial Applications: It may be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-methyl-3-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes involved in critical biochemical pathways.

    Receptors: It may bind to receptors on the cell surface or within cells, modulating signal transduction and cellular responses.

    DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    8-methyl-3-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one: shares structural similarities with other pyrimidoindole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound 8-methyl-3-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS Number: 1105213-16-8) is a pyrimidoindole derivative that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₈H₂₃N₇O₂
  • Molecular Weight : 417.5 g/mol
  • Structural Characteristics : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrimidoindole compounds exhibit significant anticancer properties. A study highlighted the effectiveness of similar compounds in inhibiting cell growth in various cancer cell lines, including acute leukemia and breast cancer models. Specifically, compounds with similar structural motifs demonstrated low nanomolar potencies against tumor cells, suggesting that this compound may also possess potent anticancer effects due to its structural similarities to these active compounds .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Protein Kinases : Many pyrimidoindole derivatives act as inhibitors of various kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : They can interfere with the cell cycle progression, particularly at the G2/M phase.

Anti-inflammatory Properties

In addition to anticancer activity, there is evidence suggesting that similar compounds exhibit anti-inflammatory effects. For example, studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition could potentially translate to therapeutic applications in inflammatory diseases .

Research Findings and Case Studies

StudyFindings
Falkovsky et al. (2018)Identified high binding affinities for BET proteins in similar pyrimidoindole derivatives with low nanomolar potency against acute leukemia cells .
MDPI Review (2022)Discussed the therapeutic potential of pyrido[2,3-d]pyrimidine structures and their efficacy against various pathologies including cancer and inflammation .
ACS Omega (2023)Reported on new COX-II inhibitors with significant anti-inflammatory activity; suggests potential for similar mechanisms in 8-methyl derivatives .

Properties

IUPAC Name

8-methyl-3-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c1-15-3-4-17-16(13-15)19-20(26-17)21(31)29(14-25-19)8-5-18(30)27-9-11-28(12-10-27)22-23-6-2-7-24-22/h2-4,6-7,13-14,26H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKUSIHBTDEJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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